Magnesiumperoxide

Vue d'ensemble

Description

Magnesium peroxide is an odorless, fine powder peroxide with a white to off-white color. It is similar to calcium peroxide because magnesium peroxide also releases oxygen by breaking down at a controlled rate with water. Commercially, magnesium peroxide often exists as a compound of magnesium peroxide and magnesium hydroxide .

Méthodes De Préparation

Magnesium peroxide can be synthesized by mixing magnesium oxide with hydrogen peroxide to create magnesium peroxide and water. This exothermic reaction should be cooled and kept around 30–40 degrees Celsius. It is also important to remove as much iron from the reaction environment as possible due to iron’s ability to catalyze the degradation of the peroxide. The addition of oxygen stabilizers such as sodium silicate can also be used to help prevent the premature degradation of the peroxide. Regardless, a good yield from this reaction is only about 35% .

Analyse Des Réactions Chimiques

Magnesium peroxide undergoes several types of chemical reactions, including oxidation and decomposition. For example, it decomposes at 100°C to release oxygen and also releases oxygen on reaction with water: [ 2MgO_2 (s) + 2H_2O \rightarrow 2Mg(OH)_2 + O_2 ] The compound is prepared by reacting sodium peroxide with magnesium sulfate solution and is used as a bleach for cotton and silk .

Applications De Recherche Scientifique

Environmental Remediation

Magnesium peroxide is widely used in the bioremediation of contaminated soils and groundwater. Its ability to release oxygen enhances microbial activity, which is crucial for the degradation of organic pollutants.

- Case Study: Groundwater Remediation

| Parameter | pH 3 | pH 7 | pH 12 |

|---|---|---|---|

| Half-life (days) | 5 | 10 | 15 |

| Temperature (°C) | 4 | 15 | 30 |

Agricultural Applications

In agriculture, magnesium peroxide is utilized to enhance soil quality and promote plant growth. By improving aeration and microbial activity in the soil, it contributes to healthier crop yields.

- Bioremediation in Agriculture

Medical Applications

Magnesium peroxide has potential medical uses as an antimicrobial agent due to its ability to generate reactive oxygen species (ROS) upon decomposition.

- Antimicrobial Activity

- Case Study: Inhibition of Biofilms

- Studies indicate that magnesium peroxide disrupts biofilms formed by pathogens, enhancing its potential as a disinfectant in medical settings.

Industrial Applications

Magnesium peroxide serves as an oxidizing agent in various industrial processes, including the production of bleaching agents and disinfectants.

Mécanisme D'action

Magnesium peroxide releases oxygen by breaking down at a controlled rate with water. This release of oxygen can create an oxidative environment that is detrimental to anaerobic bacteria, making it useful in bioremediation and antibacterial applications. The production of free magnesium ions from the nanoparticle is supposed to be the causative agent behind uncontrolled reactive oxygen species generation, resulting in excessive oxidative stress, which the antioxidants of the bacterial cells are unable to nullify, leading to cell damage .

Comparaison Avec Des Composés Similaires

Magnesium peroxide is similar to calcium peroxide in that both compounds release oxygen by breaking down at a controlled rate with water. magnesium peroxide is often preferred in certain applications due to its higher stability and controlled oxygen release. Other similar compounds include sodium peroxide and potassium peroxide, which also release oxygen but have different stability and reactivity profiles .

Magnesium peroxide’s unique properties, such as its controlled oxygen release and stability, make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Magnesium peroxide (MgO₂) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications, environmental remediation, and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of magnesium peroxide, supported by case studies, research findings, and data tables.

Magnesium peroxide is a white powder that acts as a source of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), when it decomposes. This property underlies its biological activities, as ROS are known to play significant roles in microbial inhibition and oxidative stress responses in biological systems.

Decomposition Reaction

The decomposition of magnesium peroxide can be represented as follows:

This reaction indicates that upon contact with moisture or in biological environments, magnesium peroxide can release hydrogen peroxide, which is responsible for its antimicrobial effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of magnesium peroxide against various pathogens. The compound's effectiveness is attributed to its ability to generate ROS, which disrupts microbial cell membranes and metabolic processes.

Case Study: Antimicrobial Efficacy

A study assessed the minimal inhibitory concentration (MIC) of magnesium peroxide against several pathogenic microorganisms. The results indicated varying MIC values depending on the organism, demonstrating the compound's broad-spectrum activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Candida albicans | 0.8 |

These findings suggest that magnesium peroxide can effectively inhibit both bacterial and fungal growth, making it a potential candidate for medical applications in treating infections.

Environmental Applications

Magnesium peroxide has also been explored for its role in environmental remediation, particularly in groundwater treatment. Its ability to generate H₂O₂ allows it to oxidize organic contaminants effectively.

Case Study: Groundwater Remediation

In a study focusing on the remediation of toluene-contaminated groundwater using MgO₂ nanoparticles, the following results were observed:

-

Half-Life of MgO₂ :

- pH 3: 5 days

- pH 7: 10 days

- pH 12: 15 days

-

Toluene Removal Efficiency :

- Complete removal observed within 10 days when Fe²⁺ ions were present as catalysts.

This study highlights the effectiveness of magnesium peroxide in enhancing the degradation of organic pollutants, underscoring its utility in environmental science.

Case Study: Neuroprotection

A study involving magnesium comenate (a related magnesium compound) demonstrated significant neuroprotective effects against oxidative damage induced by glutamate exposure. Although magnesium peroxide was not directly studied, the implications suggest potential avenues for further research into its neuroprotective capabilities.

Safety and Toxicological Considerations

While magnesium peroxide shows promise in various applications, safety assessments are crucial. A study highlighted that combining magnesium peroxide with iron supplements could lead to increased formation of hydroxyl radicals, which may pose risks if not managed properly.

Propriétés

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

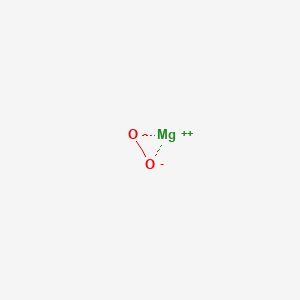

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.